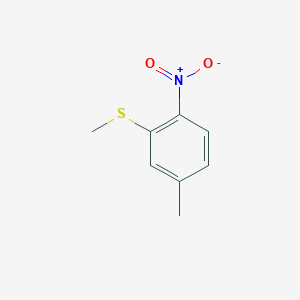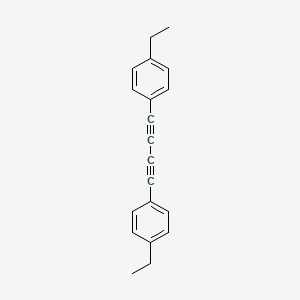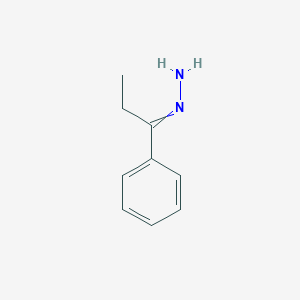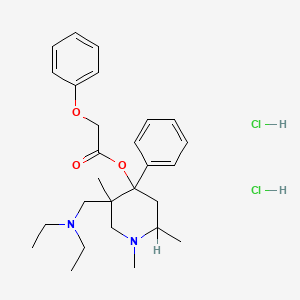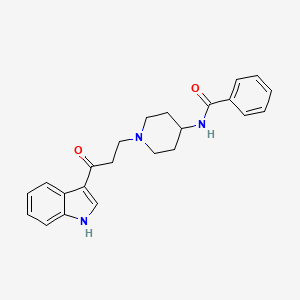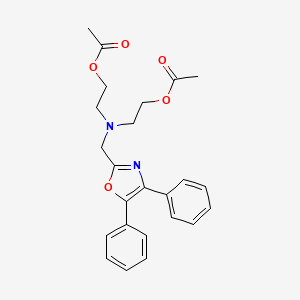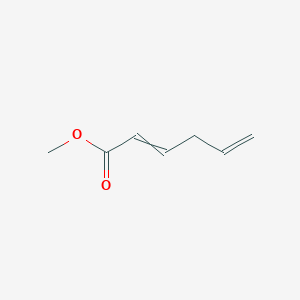
4-Methyl-2-(2-methylbutan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(2-methylbutan-2-yl)phenol, also known as 4-tert-pentylphenol, is an organic compound with the molecular formula C11H16O. It is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its applications in various fields, including industrial and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-methylbutan-2-yl)phenol typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(2-methylbutan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alkylated phenols.
Substitution: Formation of halogenated phenols.
Scientific Research Applications
4-Methyl-2-(2-methylbutan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used as an intermediate in the production of other chemicals and as a stabilizer in plastics
Mechanism of Action
The mechanism of action of 4-Methyl-2-(2-methylbutan-2-yl)phenol involves its interaction with cellular components. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, affecting their structure and function. This compound can also undergo oxidation-reduction reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylphenol
- 4-tert-Octylphenol
- 4-tert-Amylphenol
Uniqueness
4-Methyl-2-(2-methylbutan-2-yl)phenol is unique due to its specific alkyl group, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a different boiling point, solubility, and reactivity, making it suitable for specific applications .
Properties
CAS No. |
34072-71-4 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-methyl-2-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C12H18O/c1-5-12(3,4)10-8-9(2)6-7-11(10)13/h6-8,13H,5H2,1-4H3 |
InChI Key |
HSFXPWKQBDHWCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=C(C=CC(=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



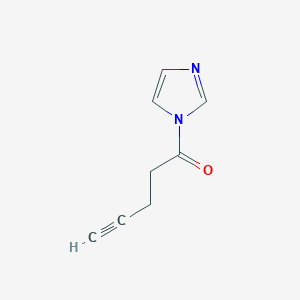
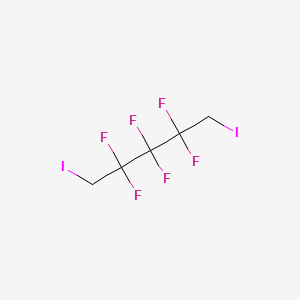
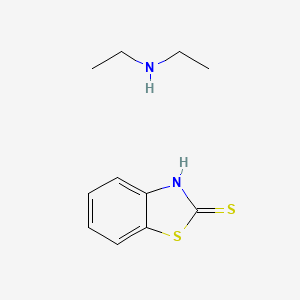
![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)
![1-[2-(Iminomethyl)cyclopenta-2,4-dien-1-ylidene]methanamine](/img/structure/B14677041.png)

